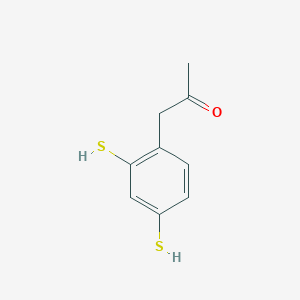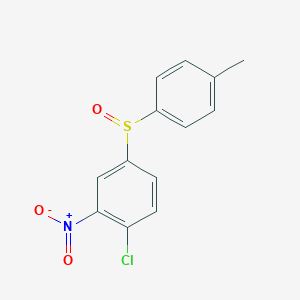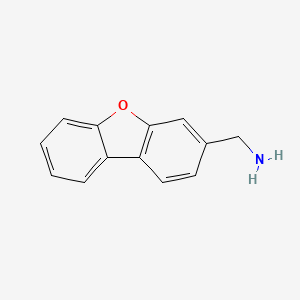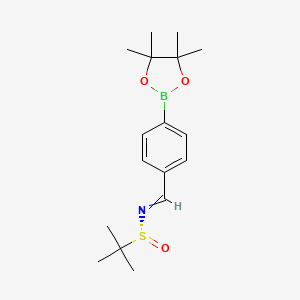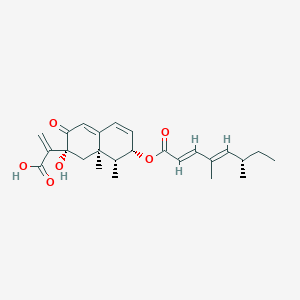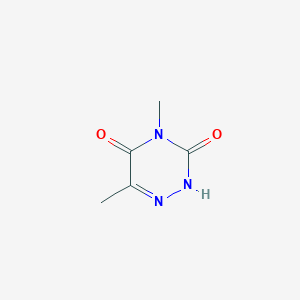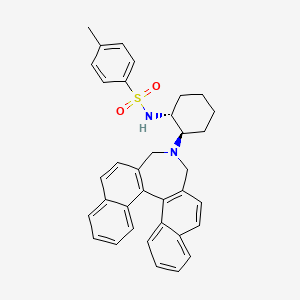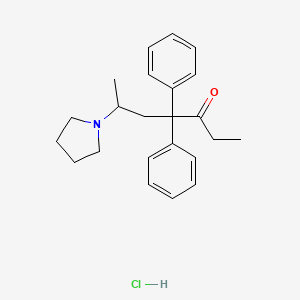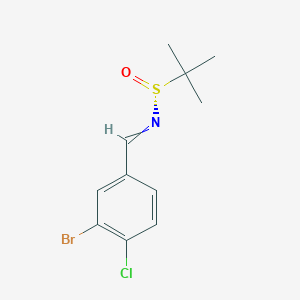
(R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that features both bromine and chlorine substituents on a benzylidene moiety, along with a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-bromo-4-chlorobenzaldehyde with 2-methylpropane-2-sulfinamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of halogen atoms can enhance its interaction with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development. The sulfinamide group is known for its bioactive properties, and modifications to the benzylidene moiety can lead to compounds with therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (R,E)-N-(3-bromo-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(3-chloro-4-methylbenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(3-iodo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide
Uniqueness
(R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and biological activity. The sulfinamide group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13BrClNOS |
|---|---|
Molecular Weight |
322.65 g/mol |
IUPAC Name |
(R)-N-[(3-bromo-4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H13BrClNOS/c1-11(2,3)16(15)14-7-8-4-5-10(13)9(12)6-8/h4-7H,1-3H3/t16-/m1/s1 |
InChI Key |
WIUCYTBMMSVNIU-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC(=C(C=C1)Cl)Br |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


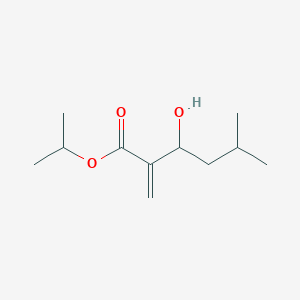
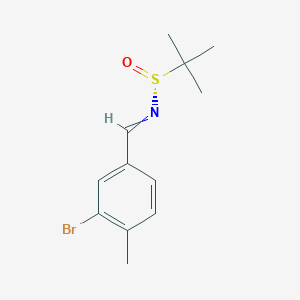
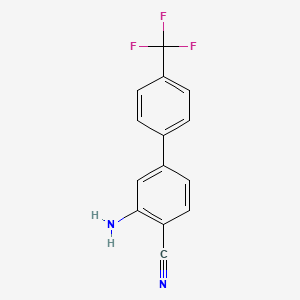
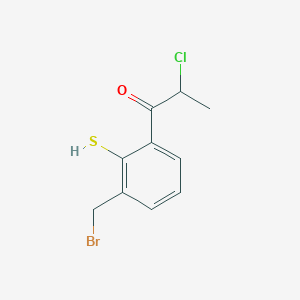
![[(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate](/img/structure/B14076898.png)
![1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester](/img/structure/B14076905.png)
